molecular formula C18H14BrN3O3 B11126539 N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Katalognummer: B11126539
Molekulargewicht: 400.2 g/mol
InChI-Schlüssel: XGQNNHWXYIOBAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core fused with a dihydroquinazoline ring.

Eigenschaften

Molekularformel

C18H14BrN3O3

Molekulargewicht

400.2 g/mol

IUPAC-Name

N-(3-bromophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H14BrN3O3/c19-11-4-3-5-12(10-11)20-17(25)18-9-8-15(23)22(18)14-7-2-1-6-13(14)16(24)21-18/h1-7,10H,8-9H2,(H,20,25)(H,21,24)

InChI-Schlüssel

XGQNNHWXYIOBAY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(3-Bromphenyl)-5-Hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]chinazolin-3a(1H)-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorwahl spielen eine bedeutende Rolle bei der Bestimmung des Reaktionsergebnisses.

Wissenschaftliche Forschungsanwendungen

N-(3-Bromphenyl)-5-Hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]chinazolin-3a(1H)-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von N-(3-Bromphenyl)-5-Hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]chinazolin-3a(1H)-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Studien zu seiner Bindungsaffinität und Interaktion mit molekularen Zielen sind wichtig, um seinen Mechanismus vollständig zu verstehen.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome .

Major Products

Major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. It targets specific kinases involved in cell proliferation and survival, leading to reduced tumor growth.
  • Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. For example, one study reported IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells, indicating potent activity .

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity:

  • Spectrum of Activity : It has been tested against a range of microorganisms, including bacteria and fungi. Compounds derived from similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
  • Mechanism : The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways critical for microbial growth.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

  • Research Findings : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Activity TypeTarget Organisms/CellsIC50 Values (µg/mL)Mechanism of Action
AnticancerMCF-7 (breast cancer)1.9 - 7.52Induction of apoptosis via kinase inhibition
HCT116 (colon cancer)1.9 - 7.52Cell cycle arrest and apoptosis
AntimicrobialStaphylococcus aureusNot specifiedDisruption of cell membrane
Candida albicansNot specifiedInterference with metabolic pathways
Anti-inflammatoryHuman immune cellsNot specifiedReduction of pro-inflammatory cytokines

Wirkmechanismus

The mechanism of action of N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .

Vergleich Mit ähnlichen Verbindungen

The compound’s structural and functional attributes can be compared to analogs sharing core heterocyclic systems or substituents. Below is a detailed analysis of key similarities and differences:

Structural Analogues from Published Literature

Compound 3fa (2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine)

  • Core Structure : Imidazo[1,2-a]pyridine (two fused six-membered rings with one nitrogen atom).
  • Substituents : 3-bromophenyl and phenyl groups.
  • Key Data :
    • Yield: 91% (semi-solid, suggesting moderate crystallinity).
    • 1H NMR : Peaks at δ 7.97 (d, J = 7.2 Hz), 7.69 (d, J = 9.2 Hz), indicative of aromatic protons adjacent to electronegative substituents.
    • 13C NMR : Signals at δ 145.0 (C-Br coupling) and 112.5 (pyridine C-H) .

Comparison with Target Compound

  • Substituent Similarities : Both compounds feature a 3-bromophenyl group, which may confer similar steric and electronic properties.
  • Solubility: The 5-hydroxy group in the target compound likely increases aqueous solubility relative to 3fa’s non-polar phenyl substituents.
Functional Analogues from Patent Literature

4-Bromo-3-methyl-N-((1S,3R)-3-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)benzenesulfonamide

  • Core Structure : Pyrrolo-triazolo-pyrazine (a tricyclic system with three nitrogen atoms).
  • Substituents : Tosyl and bromophenyl groups.
  • Key Features : The sulfonamide group enhances binding to enzymes like carbonic anhydrase, while the bromine contributes to hydrophobic interactions .

Comparison with Target Compound

  • Core Complexity : The patent compound’s tricyclic core may offer higher conformational rigidity compared to the target’s bicyclic system.
  • Pharmacological Potential: Both compounds include brominated aromatic rings, but the target’s hydroxy group may reduce off-target interactions compared to the sulfonamide’s strong electrophilicity.
Data Table: Structural and Functional Comparison
Property Target Compound 3fa (Imidazo[1,2-a]pyridine) Patent Compound (Pyrrolo-triazolo-pyrazine)
Core Structure Pyrrolo[1,2-a]quinazoline Imidazo[1,2-a]pyridine Pyrrolo-triazolo-pyrazine
Substituents 3-bromophenyl, 5-hydroxy 3-bromophenyl, phenyl 4-bromo-3-methyl, tosyl
Nitrogen Atoms in Core 2 1 3
Molecular Weight (Da) ~407.2 (estimated) 369.2 ~650.6 (estimated)
Key Functional Groups Hydroxy, carboxamide Bromine, phenyl Sulfonamide, tosyl
Synthetic Yield Not reported 91% Not reported
Research Findings and Implications
  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step reactions due to its fused heterocyclic core, similar to the imidazo[1,2-a]pyridine derivatives (e.g., 3fa) synthesized via condensation and cyclization .
  • Structure-Activity Relationships (SAR): The 3-bromophenyl group in both the target compound and 3fa may enhance binding to hydrophobic enzyme pockets. The hydroxy group in the target compound could improve solubility but may reduce membrane permeability compared to 3fa’s non-polar substituents.
  • Crystallographic Refinement : The target compound’s structural elucidation may benefit from maximum-likelihood refinement methods (as in ), which improve accuracy in resolving complex heterocycles .

Biologische Aktivität

N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Its unique structural features contribute to its diverse biological activities, which are the focus of this article.

Chemical Structure and Properties

  • Molecular Formula : C18H14BrN3O
  • Molecular Weight : 396.22 g/mol
  • IUPAC Name : this compound
  • InChI Key : AGDGHCXZVDTGSM-UHFFFAOYSA-N

The compound features a bromophenyl group, a hydroxy group, and a carboxamide group that enhance its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline. Quinazolines are known for their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : This compound is believed to act as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways. It may interact with targets such as tyrosine kinases or other signaling molecules critical for tumor growth .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives on non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines. The compound exhibited significant growth inhibition with IC50 values in the micromolar range .
  • In Vivo Studies : Animal models demonstrated that treatment with similar quinazoline derivatives resulted in reduced tumor size and improved survival rates compared to control groups .

Antimicrobial Activity

Quinazolines have also shown promising antimicrobial properties. Studies indicate that N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AE. coli32
Compound BPseudomonas aeruginosa16
N-(3-bromophenyl)-5-hydroxy...Staphylococcus aureus8

Antimalarial and Antiviral Properties

Emerging research indicates that quinazoline derivatives may possess antimalarial and antiviral activities. For instance, structural modifications in similar compounds have led to enhanced efficacy against malaria parasites and certain viruses .

The biological activity of N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as PARP (Poly(ADP-ribose) polymerase), which is crucial for DNA repair processes in cancer cells .
  • Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways that regulate apoptosis and cell cycle progression .

Q & A

Q. Example Spectral Data () :

Functional GroupIR Absorption (cm1^{-1})1^1H-NMR Shift (ppm)
C=O (quinazolinone)1651N/A
NH (carboxamide)3232–3436δ 12.05 (bs, exchangeable)
Aromatic C-HN/Aδ 6.97–8.01 (multiplets)

Basic: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Br → Cl, F) or methoxy substitutions on the phenyl ring to assess electronic effects on bioactivity .
  • Core Modifications : Replace the dihydropyrroloquinazoline scaffold with pyrazoline or indole derivatives to evaluate rigidity and hydrogen-bonding capacity .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent changes with inhibitory potency.

Advanced: How should researchers resolve contradictions in synthetic yields or purity across studies?

Methodological Answer:

  • Reproducibility Checks : Verify solvent drying (e.g., molecular sieves for DMF) and reagent purity (e.g., EDCI/HOBt freshness) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed carboxamide or unreacted intermediates).
  • Statistical Design : Apply DoE (Design of Experiments) to isolate variables (e.g., temperature, stoichiometry) contributing to yield discrepancies .

Advanced: What computational strategies support the refinement of this compound’s 3D structure?

Methodological Answer:

  • Maximum-Likelihood Refinement : Programs like REFMAC can refine crystallographic data by incorporating prior phase information and error estimates for different structural regions (e.g., flexible dihydropyrrolo ring vs. rigid quinazoline core) .
  • Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to predict binding modes in molecular docking studies .

Advanced: What protocols are recommended for handling this compound’s toxicity?

Methodological Answer:

  • PPE Guidelines : Use nitrile gloves and fume hoods during synthesis, as carboxamides may exhibit neurotoxic or irritant properties .
  • Waste Disposal : Quench reaction mixtures with aqueous NaHCO3_3 to neutralize acidic byproducts before disposal .

Advanced: How can in vivo bioavailability be assessed for this compound?

Methodological Answer:

  • LogP Measurement : Determine partition coefficient via shake-flask method (predicted LogP ~2.5 based on bromophenyl/hydroxyl group balance).
  • Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots (e.g., hydroxyl group glucuronidation).

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix Interference : Use SPE (Solid-Phase Extraction) with C18 columns to isolate the compound from plasma proteins .
  • Detection Limits : Optimize HPLC conditions (e.g., 0.1% formic acid in mobile phase) paired with fluorescence detection (λex_{ex} = 280 nm, λem_{em} = 350 nm) for nanomolar sensitivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.